Dimethyl 4,4'-dithiobis(3-nitrobenzoate) Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
Brand Name: Vulcanchem
CAS No.: 35350-37-9
VCID: VC7969612
InChI: InChI=1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3
SMILES: COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C16H12N2O8S2
Molecular Weight: 424.4 g/mol

Dimethyl 4,4'-dithiobis(3-nitrobenzoate)

CAS No.: 35350-37-9

Cat. No.: VC7969612

Molecular Formula: C16H12N2O8S2

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4,4'-dithiobis(3-nitrobenzoate) - 35350-37-9

Specification

CAS No. 35350-37-9
Molecular Formula C16H12N2O8S2
Molecular Weight 424.4 g/mol
IUPAC Name methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate
Standard InChI InChI=1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3
Standard InChI Key UYYXQLZKGJWXIQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate, reflecting its bis-esterified nitrobenzoic acid backbone interconnected via a disulfide (-S-S-) group . Common synonyms include NSC 158411 (National Service Center identifier), DTXSID90188841 (EPA DSSTox ID), and CHEMBL333485 (ChEMBL database ID) . The compound’s registry across multiple chemical databases underscores its recognition in regulatory and research contexts, though its commercial prevalence remains limited.

Molecular Structure and Stereochemistry

The molecule comprises two 3-nitrobenzoate moieties esterified with methyl groups at the carboxyl positions and linked by a disulfide bridge at the para positions of the benzene rings (Fig. 1) . The planar aromatic rings are substituted with nitro (-NO2_2) groups at the 3-position, creating strong electron-withdrawing effects that influence reactivity. The disulfide bond introduces conformational flexibility, with rotational freedom around the S-S axis (rotatable bond count = 7) . Computational models predict a non-planar geometry due to steric hindrance between the nitro and ester groups.

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight424.4 g/mol
XLogP3 (Partition Coefficient)3.4
Hydrogen Bond Acceptors10
Rotatable Bonds7
Topological Polar Surface Area165 Ų

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis protocol for dimethyl 4,4'-dithiobis(3-nitrobenzoate) is disclosed in the reviewed literature, analogous routes for nitroaromatic disulfides suggest plausible methods. A patent (CN104447348A) describes the nitric acid-mediated oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid . Adapting this approach, the target compound could theoretically be synthesized via:

  • Nitration: Introduction of nitro groups to dimethyl 4,4'-dithiobisbenzoate.

  • Oxidative Coupling: Disulfide bond formation between thiophenol precursors, followed by esterification .

The use of nitric acid as an oxidant offers advantages in cost and scalability compared to traditional agents like potassium permanganate, though reaction yields for such multi-step syntheses rarely exceed 50% .

Process Optimization Challenges

Key challenges include controlling nitro group regioselectivity and minimizing over-oxidation of the disulfide bond. The patent highlights the importance of reaction parameters:

  • Temperature: 100–135°C to balance reaction rate and side-product formation .

  • Pressure: 0.8–1.2 MPa to maintain nitric acid in liquid phase .

  • Molar Ratios: A 1:5.5–8.0 ratio of precursor to nitric acid ensures stoichiometric excess for complete oxidation .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s low calculated water solubility (XLogP3 = 3.4) suggests preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . The disulfide bond is susceptible to reductive cleavage, yielding thiol intermediates, while the nitro groups may undergo reduction to amines under catalytic hydrogenation.

Spectroscopic Profiles

Spectral data from SpectraBase confirm characteristic absorption bands:

  • IR: Strong stretches at 1,530 cm1^{-1} (asymmetric NO2_2) and 1,350 cm1^{-1} (symmetric NO2_2) .

  • NMR: Aromatic protons resonate at δ 8.2–8.5 ppm (meta to nitro groups), with methyl ester signals at δ 3.9 ppm .

Analytical Methods and Characterization

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, leveraging the nitro group’s strong absorbance.

Mass Spectrometry

High-resolution mass spectra (HRMS) exhibit a molecular ion peak at m/z 424.0035 ([M+H]+^+), consistent with the molecular formula .

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